![molecular formula C15H19N3OS B4436521 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide
説明
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including inflammation, immune response, and hematopoiesis.
作用機序
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide works by inhibiting the activity of JAK enzymes, which are involved in the activation of STAT proteins. These proteins play a crucial role in various cellular processes, including inflammation, immune response, and hematopoiesis. By blocking the JAK-STAT pathway, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide reduces the production of cytokines, which are involved in the pathogenesis of various diseases. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the activity of T cells, which are involved in the immune response. 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has also been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection.
実験室実験の利点と制限
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has several advantages for lab experiments. It has been shown to have a high selectivity for JAK enzymes, which reduces the risk of off-target effects. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has a long half-life, which makes it suitable for once-daily dosing. However, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can cause adverse effects at high doses. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have some immunosuppressive effects, which can increase the risk of infections.
将来の方向性
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has several potential future directions. It can be further studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection. Furthermore, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential use in combination therapy with other drugs, which can enhance its therapeutic effects and reduce the risk of adverse effects. Finally, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential use in personalized medicine, which can help to identify patients who are most likely to benefit from this drug.
科学的研究の応用
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. JAK inhibitors, including 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide, are believed to work by blocking the JAK-STAT signaling pathway, which plays a crucial role in the pathogenesis of these diseases. 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the symptoms of rheumatoid arthritis, improve the skin lesions in psoriasis, and reduce the inflammation in inflammatory bowel disease. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection.
特性
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(13-7-3-2-4-8-13)14(19)11-20-15-12(10-16)6-5-9-17-15/h5-6,9,13H,2-4,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDYRNNKBZGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。